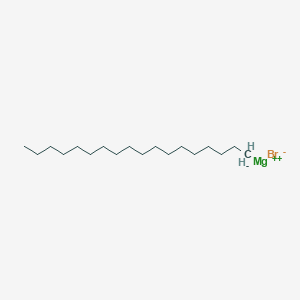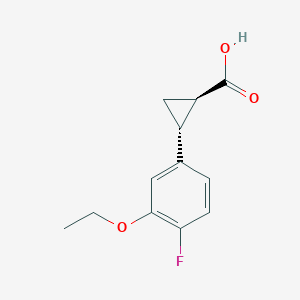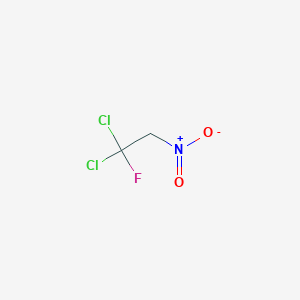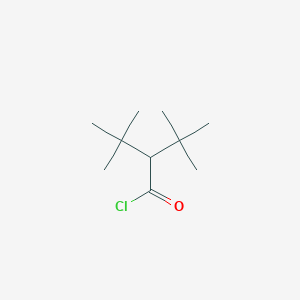
2-Tert-butyl-3,3-dimethylbutanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-3,3-dimethylbutanoyl chloride is an organic compound with the molecular formula C10H19ClO. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of the acyl chloride functional group, which makes it a valuable reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Tert-butyl-3,3-dimethylbutanoyl chloride can be synthesized through the reaction of 2-tert-butyl-3,3-dimethylbutanoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the efficient conversion of the carboxylic acid to the acyl chloride. The reaction is typically carried out in the presence of a solvent such as dichloromethane to facilitate the reaction and improve yield .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-3,3-dimethylbutanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives such as amides, esters, and anhydrides.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-tert-butyl-3,3-dimethylbutanoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out at room temperature or under mild heating.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Reduction: Reducing agents like LiAlH4 are used under anhydrous conditions to prevent side reactions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Alcohols: Formed by reduction.
Scientific Research Applications
2-Tert-butyl-3,3-dimethylbutanoyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a reagent for the synthesis of complex organic molecules.
Pharmaceuticals: In the preparation of intermediates for drug development.
Material Science: In the synthesis of polymers and advanced materials.
Agricultural Chemistry: As an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-tert-butyl-3,3-dimethylbutanoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows it to form various derivatives through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylbutyryl chloride: Similar in structure but lacks the tert-butyl group.
tert-Butylacetyl chloride: Another acyl chloride with a similar reactivity profile.
Uniqueness
2-Tert-butyl-3,3-dimethylbutanoyl chloride is unique due to the presence of both the tert-butyl and dimethyl groups, which provide steric hindrance and influence its reactivity. This makes it a valuable reagent in organic synthesis, particularly in the formation of sterically hindered molecules .
Properties
IUPAC Name |
2-tert-butyl-3,3-dimethylbutanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO/c1-9(2,3)7(8(11)12)10(4,5)6/h7H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRJSHUTRBFHHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)Cl)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90502124 |
Source


|
| Record name | 2-tert-Butyl-3,3-dimethylbutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29571-65-1 |
Source


|
| Record name | 2-tert-Butyl-3,3-dimethylbutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
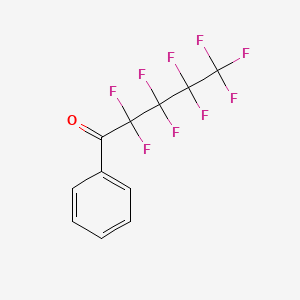
![[trans-2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B6307619.png)


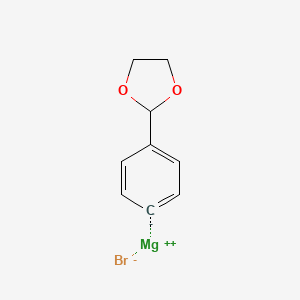
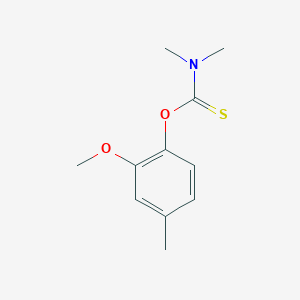
![4-[2-(trimethoxysilyl)ethyl]pyridine](/img/structure/B6307659.png)
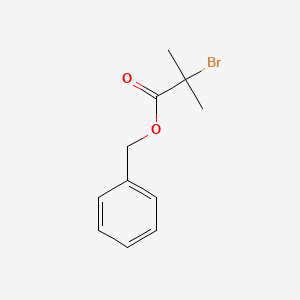
![2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6307677.png)
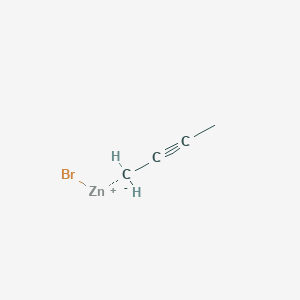
![4,4-Dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,3,5-trione](/img/structure/B6307698.png)
